

Application Notes and Protocols: Intravenous Administration of SAR125844 in Mice

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Compound of Interest

Compound Name: SAR125844

Cat. No.: B1684697

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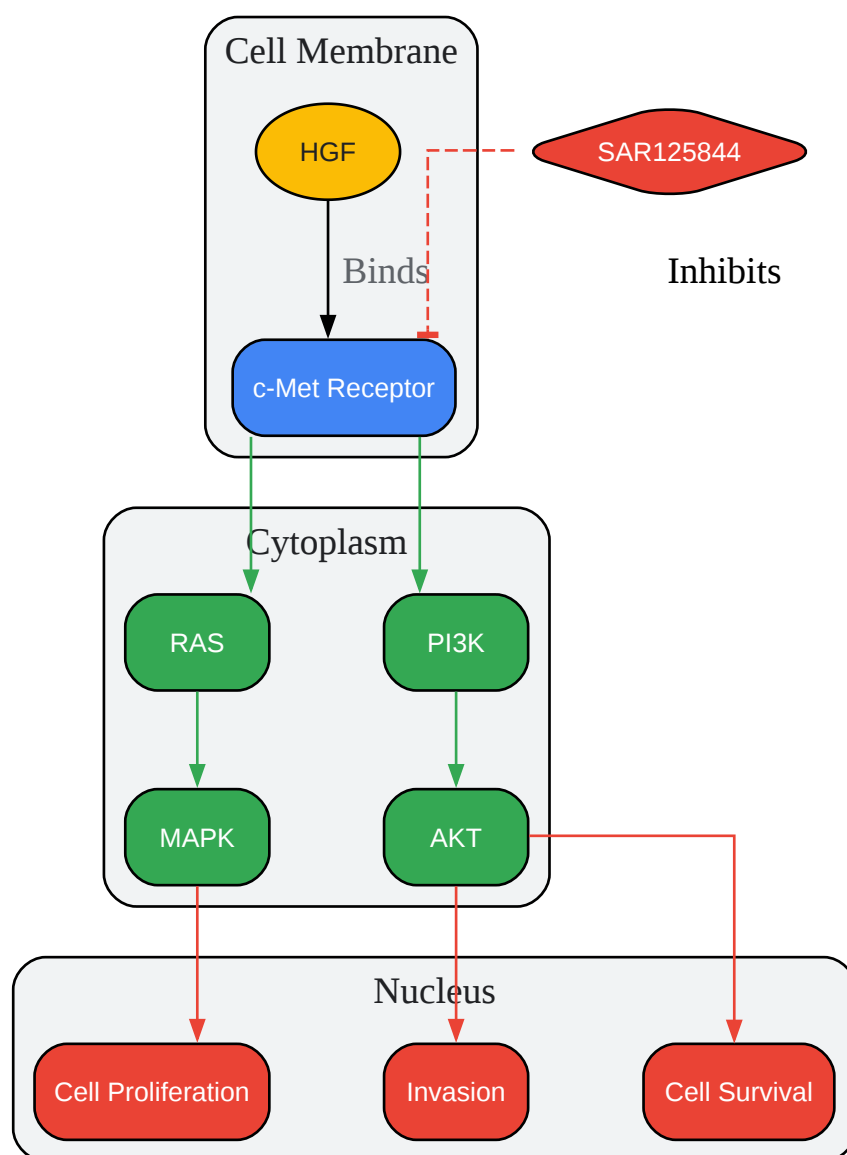
Introduction

SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key driver in various human cancers.[1] Activation of the HGF/MET signaling pathway is implicated in tumor initiation, metastasis, angiogenesis, and therapeutic resistance.[1] **SAR125844** is administered intravenously and has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with MET gene amplification.[1][2] These application notes provide a detailed protocol for the intravenous administration of **SAR125844** in mouse models of cancer, along with a summary of its mechanism of action and preclinical efficacy.

Mechanism of Action

SAR125844 is an ATP-competitive inhibitor that selectively targets the MET tyrosine kinase, including its wild-type and mutated forms.[1] The binding of its ligand, Hepatocyte Growth Factor (HGF), to the MET receptor triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades.[2][3] Key pathways activated by MET include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, motility, and invasion.[2][3] By binding to c-Met, **SAR125844** disrupts these signaling pathways, ultimately inhibiting tumor cell growth, inducing apoptosis, and preventing metastasis in MET-driven tumors.[4]

c-Met Signaling Pathway Inhibition by SAR125844



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Caption: Inhibition of the c-Met signaling pathway by **SAR125844**.

Quantitative Data Summary

The following table summarizes the preclinical efficacy of intravenously administered **SAR125844** in mouse xenograft models of MET-amplified gastric cancer.

Cell Line	Mouse Model	SAR125844 Dose (mg/kg)	Dosing Schedule	Outcome	Reference
SNU-5	Xenograft	45	Single IV dose	Complete inhibition of MET kinase activity for 4 hours, partial at 24 hours.	[2]
Hs 746T	Xenograft	Not specified	Not specified	Potent, dose- and time-dependent inhibition of MET kinase and downstream pathways.	[2]
SNU-5, Hs 746T	Xenograft	Not specified	Daily or every-2-days IV	Dose-dependent tumor regression at tolerated doses.	[1]

Experimental Protocol: Intravenous Administration of SAR125844 in Mice

This protocol outlines the procedure for the preparation and intravenous (IV) administration of **SAR125844** to mice bearing tumor xenografts.

Materials:

- **SAR125844** compound

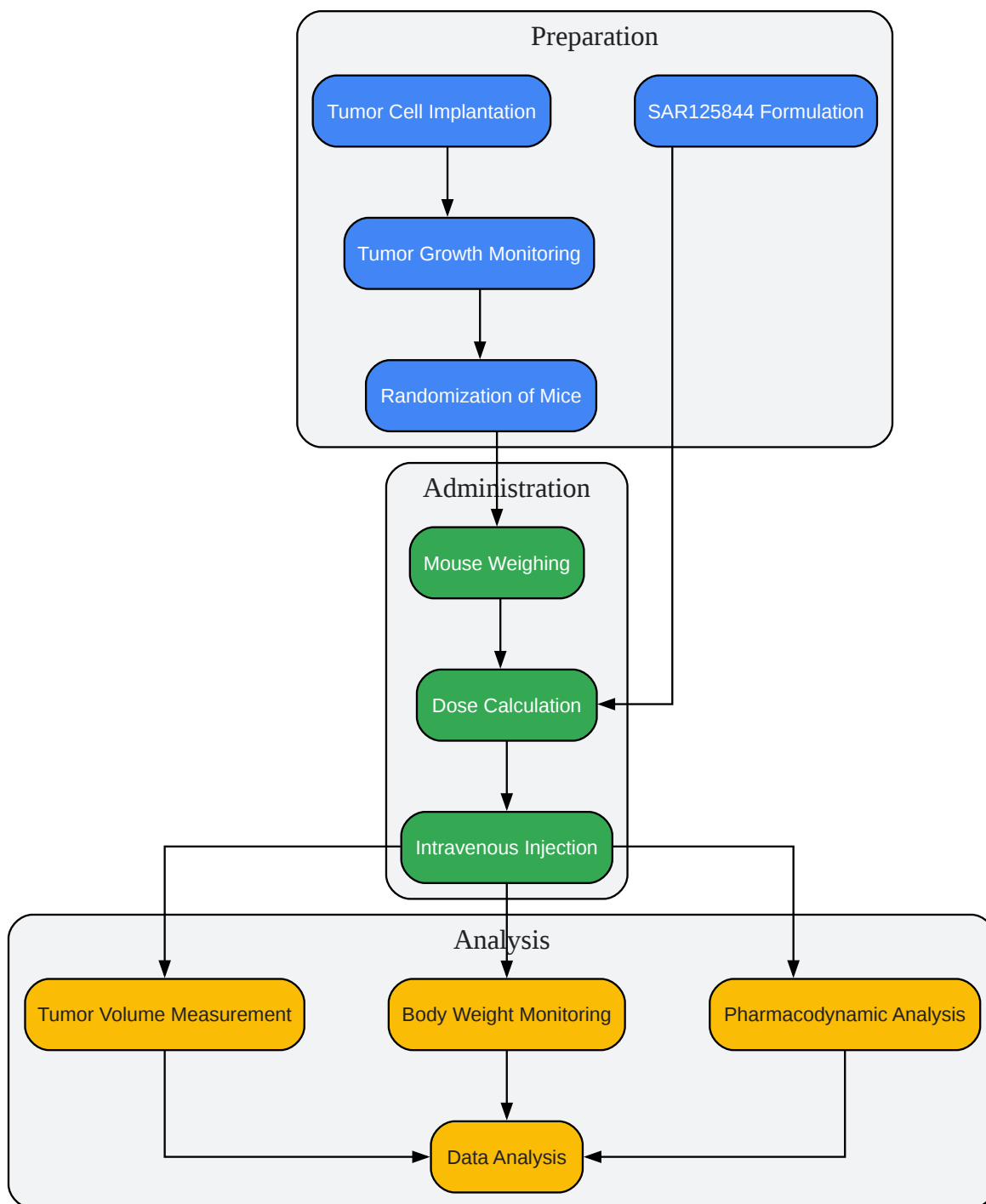
- Vehicle solution (e.g., sterile saline, 5% dextrose in water (D5W), or a suitable nanosuspension formulation)
- Sterile 1 mL syringes
- Sterile 27-30 gauge needles
- Mouse restraint device
- Heat lamp (optional, for tail vein dilation)
- 70% ethanol
- Animal scale

Procedure:

- Animal Preparation:
 - Acclimate mice to the laboratory environment according to institutional guidelines.
 - For tumor xenograft models, allow tumors to reach the desired size before initiating treatment.
 - Weigh each mouse on the day of treatment to accurately calculate the required dose.
- Preparation of **SAR125844** Solution:
 - Note: The specific vehicle and concentration may vary. The following is a general guideline.
 - Based on preclinical studies, a dose of 45 mg/kg has been used.[\[2\]](#)
 - Calculate the total amount of **SAR125844** needed for the study group.
 - Prepare the **SAR125844** solution in a sterile vehicle. For longer-lasting effects, a nanosuspension formulation may be utilized.[\[1\]](#)

- Ensure the final concentration allows for an appropriate injection volume (typically 100-200 μ L for a 20-25g mouse).
- Vortex or sonicate the solution as needed to ensure complete dissolution or uniform suspension.
- Intravenous Administration (Tail Vein Injection):
 - Properly restrain the mouse using a suitable restraint device, ensuring the tail is accessible.
 - To aid in visualization and cannulation of the lateral tail veins, gently warm the tail using a heat lamp or by immersing it in warm water.
 - Swab the tail with 70% ethanol to clean the injection site.
 - Load the prepared **SAR125844** solution into a 1 mL syringe fitted with a 27-30 gauge needle. Remove any air bubbles.
 - Position the needle, bevel up, parallel to the lateral tail vein and gently insert it into the vein.
 - Slowly inject the calculated volume of the **SAR125844** solution. Successful injection is indicated by the absence of resistance and no visible subcutaneous bleb formation.
 - If resistance is met or a bleb forms, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
 - After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
- Post-Administration Monitoring:
 - Return the mouse to its cage and monitor for any immediate adverse reactions.
 - Continue to monitor the mice according to the experimental plan, including tumor measurements and body weight, to assess treatment efficacy and toxicity.

Experimental Workflow for Intravenous SAR125844 Administration in a Mouse Model



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Caption: Workflow for **SAR125844** IV administration in mice.

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References

- 1. The selective intravenous inhibitor of the MET tyrosine kinase SAR125844 inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the MET-Signaling Pathway in Non-Small-Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
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